Cas no 7242-04-8 ([(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate)
![[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate structure](https://it.kuujia.com/scimg/cas/7242-04-8x500.png)
7242-04-8 structure
Nome del prodotto:[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate
[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pengitoxin
- Pengitoxin [INN]; Gitoxin pentaacetate; Pentaacetylgitoxin; Carnacid-cor; Cordoval; Pengitossina; Pengitossina [DCIT]; Pengitoxina; Pengitoxina [INN-Spanish]; Pengitoxine; Pengitoxine [INN-French]; Pengitoxinum; Pengitoxinum [INN-Latin]; Penta-O-acetylgitoxin; Pentagit; 16-(acetyloxy)-3-{[3,4-di-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl]oxy}-14-hydroxycard-20(
- [(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-me
- [(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate
-
- Inchi: 1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26?,33-,34+,35+,36-,37+,38+,39+,40+,42+,43+,44+,45+,46-,47-,48-,49+,50-,51+/m1/s1
- Chiave InChI: JDYLJSDIEBHXPO-OPPFCKELSA-N
- Sorrisi: O[C@]12C[C@@H]([C@H](C3=CC(=O)OC3)[C@@]1(C)CC[C@@H]1[C@@]3(C)CC[C@@H](C[C@H]3CC[C@@H]21)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1C[C@@H]([C@@H](C(C)O1)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O
Proprietà calcolate
- Massa esatta: 990.48243013g/mol
- Massa monoisotopica: 990.48243013g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 70
- Conta legami ruotabili: 17
- Complessità: 2030
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 20
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 233
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.1187 (rough estimate)
- Punto di fusione: 151-155°
- Punto di ebollizione: 742.94°C (rough estimate)
- Indice di rifrazione: 1.6500 (estimate)
- Rotazione specifica: D20 +14.0 ±1.5° (c = 1.6 in pyridine)
[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Informazioni sulla sicurezza
- Tossicità:LD50 in mice (mg/kg): 6.4 i.p.; in rats (mg/kg): 21.0 i.v. (Foerster)
[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Letteratura correlata
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Categorie correlate
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Cardenolidi e derivati
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Lattoni degli steroidi Cardenolidi e derivati
7242-04-8 ([(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate) Prodotti correlati
- 1805476-20-3(2-Amino-4-bromopyridine-3-methanol)
- 2228677-26-5(2-(4,5-difluoro-2-methoxyphenyl)-2-fluoroethan-1-amine)
- 2228693-59-0(3-(4-chloro-3-methylphenyl)-4,4-difluorobutanoic acid)
- 1427378-72-0(4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-amine)
- 2228864-09-1(2-(3-chlorothiophen-2-yl)butanedioic acid)
- 86456-68-0(2-Bromo-5-methylnaphthalene)
- 946727-56-6(2-(3-Methoxyphenoxy)methylpiperidine)
- 1321594-28-8(2-(2-Formyl-1H-imidazol-1-yl)acetic acid)
- 2228393-69-7(methyl 4-amino-4-(3,5-difluoropyridin-4-yl)butanoate)
- 2228741-85-1(1-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
